1-(Azidomethyl)adamantane
Overview
Description
1-(Azidomethyl)adamantane is an organic compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule with unique properties, making it a valuable scaffold in various chemical and pharmaceutical applications. The azido group in this compound imparts distinctive reactivity, making it a versatile reagent in organic synthesis .
Mechanism of Action
Target of Action
(Adamantane-1-yl)methyl azide is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Many known chemotherapeutic drugs and biologically active compounds contain the metabolically stable azido group , suggesting that (Adamantane-1-yl)methyl azide may interact with a variety of biological targets.
Mode of Action
The mode of action of (Adamantane-1-yl)methyl azide involves several chemical transformations. The compound undergoes [3,3]-sigmatropic rearrangement, resulting in a mixture of a nucleophilic substitution product and its isomeric azide . This rearrangement is a key step in the compound’s interaction with its targets, leading to changes in the molecular structure that may affect its biological activity.
Biochemical Pathways
The compound’s azido group is known to be highly reactive and used for a wide range of chemical transformations . This suggests that (Adamantane-1-yl)methyl azide could potentially interact with various biochemical pathways, particularly those involving nitrogenous heterocycles .
Pharmacokinetics
The introduction of substituents in the nodal positions of adamantane has been shown to influence the lipophilicity coefficient , which could impact the compound’s bioavailability and pharmacokinetic profile.
Action Environment
The action of (Adamantane-1-yl)methyl azide can be influenced by various environmental factors. For instance, the rearrangement of allylic azides can occur at ambient temperatures . Additionally, the position of equilibrium can be controlled with the use of selective reactions at the double bond or azido group . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
1-(Azidomethyl)adamantane can be synthesized through several methods. One common synthetic route involves the reaction of bromomethyladamantane with sodium azide under oxidative conditions . This reaction typically requires careful handling due to the explosive nature of azides. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional safety measures to handle the reactive intermediates.
Chemical Reactions Analysis
1-(Azidomethyl)adamantane undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can be substituted with other nucleophiles, such as halides or hydroxyl groups.
Common reagents used in these reactions include lithium aluminum hydride for reduction and m-chloroperbenzoic acid for oxidation. Major products formed from these reactions include amines, nitro compounds, and substituted adamantane derivatives .
Scientific Research Applications
1-(Azidomethyl)adamantane has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of natural compounds and nitrogenous heterocycles.
Biology: The azido group is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the development of advanced materials, such as polymers and nanodiamonds.
Comparison with Similar Compounds
1-(Azidomethyl)adamantane can be compared with other similar compounds, such as:
1-Azidoadamantane: Lacks the methyl group, resulting in different reactivity and applications.
1-(Bromomethyl)adamantane: Contains a bromine atom instead of an azido group, leading to different chemical behavior.
1-(Hydroxymethyl)adamantane: Contains a hydroxyl group, making it less reactive than the azido derivative.
The uniqueness of this compound lies in its azido group, which imparts high reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
1-(azidomethyl)adamantane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-14-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYSBACOXNFZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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